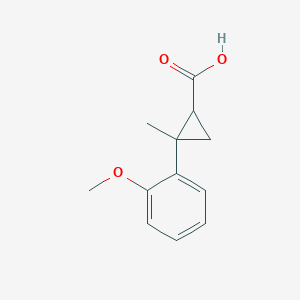

2-(2-Methoxyphenyl)-2-methylcyclopropane-1-carboxylic acid

描述

属性

IUPAC Name |

2-(2-methoxyphenyl)-2-methylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-12(7-9(12)11(13)14)8-5-3-4-6-10(8)15-2/h3-6,9H,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMBEGHTKKCRMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(=O)O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclopropanation of Methacrylic Acid Derivatives

A widely reported approach involves cyclopropanation of methacrylic acid or its derivatives (esters or salts) with aryl-substituted olefins or nitriles, catalyzed by halogenated reagents and bases. This method is supported by the preparation of related cyclopropane carboxylic acids such as 1-methylcyclopropane carboxylic acid, which shares a similar cyclopropane core structure.

Process:

Methacrylic acid (or ester/salt) undergoes cyclopropanation with a trihalide reagent in the presence of an alkali base, generating a 2,2-geminal halide intermediate. Subsequent treatment with sodium metal removes the halogen to yield methyl cyclopropyl derivatives, which after acidification, furnish the cyclopropane carboxylic acid product.-

- Mild reaction conditions

- Readily available raw materials

- High purity of final product

- Cost-effective and operationally convenient

Relevance:

Although this method is described for 1-methylcyclopropane carboxylic acid, the strategy can be adapted for the synthesis of this compound by employing 2-methoxyphenyl-substituted acrylic acid derivatives as substrates.

Use of 2-Methoxyphenyl-Substituted Acrylic Acid or Esters

The direct cyclopropanation of 2-methoxyphenyl-substituted acrylic acid or its esters with diazo compounds or carbenoid reagents is a plausible route. This involves:

- Reaction of 2-methoxyphenyl-substituted acrylates with diazomethane or Simmons–Smith reagents to form the cyclopropane ring.

- Subsequent hydrolysis or ester cleavage to yield the free carboxylic acid.

While explicit literature on this exact compound is limited, this method is a standard approach in cyclopropane chemistry and is consistent with the preparation of related cyclopropane carboxylic acids bearing aromatic substituents.

Esterification and Hydrolysis Steps

Many preparation protocols involve initial formation of esters of cyclopropane carboxylic acids, which are then hydrolyzed under acidic or basic conditions to yield the free acid.

- For example, esters of cyclopropane carboxylic acids can be prepared by condensation of cyclopropane carboxylic acid intermediates with alcohols using carbodiimide coupling agents or acid catalysis.

- Hydrolysis is typically performed using aqueous acid or base to afford the target acid.

Experimental Data Summary Table

Research Findings and Considerations

- Substrate Scope: The choice of the starting acrylic acid derivative bearing the 2-methoxyphenyl group is critical for regioselective cyclopropanation and for obtaining the 2-methyl substitution on the cyclopropane ring.

- Catalysts and Reagents: Trihalides and sodium metal are effective for cyclopropanation and halogen removal steps, respectively, providing high yields and purity.

- Reaction Conditions: Mild temperatures and ambient pressures favor selective cyclopropanation without ring-opening side reactions.

- Purification: The intermediate esters and final acids can be purified by standard chromatographic techniques or recrystallization.

- Yield and Purity: Reported methods for related compounds achieve high purity (>95%) and good yields (typically 70-85%).

科学研究应用

2-(2-Methoxyphenyl)-2-methylcyclopropane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

作用机制

The mechanism of action of 2-(2-Methoxyphenyl)-2-methylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

相似化合物的比较

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below highlights key structural analogs and their distinguishing features:

Key Observations:

- Electronic Effects : The methoxy group in the parent compound donates electrons via resonance, contrasting with electron-withdrawing chlorine in the 5-chloro analog . This affects acidity (pKa) and binding interactions in biological systems.

- Solubility: Methoxy and carboxylic acid groups enhance aqueous solubility compared to non-polar analogs like the thiophene derivative .

Pharmacological and Toxicological Insights

- However, the cyclopropane-carboxylic acid’s lack of an ethanamine linker likely abolishes psychedelic activity.

- Toxicity : The dichloroethenyl analog (CAS 55701-03-6) poses higher toxicity risks due to reactive chlorine atoms, as seen in other chlorinated organics . The parent compound’s safety profile remains understudied.

生物活性

2-(2-Methoxyphenyl)-2-methylcyclopropane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a cyclopropane ring with a methoxyphenyl group and a carboxylic acid functional group, contributing to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. It is suggested that the compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, similar to other compounds that target phosphodiesterase (PDE) enzymes.

Target Enzymes

- Phosphodiesterase Inhibition : The compound may inhibit PDE4, leading to increased levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in regulating inflammatory responses.

Anti-inflammatory Effects

Research indicates that this compound has potential anti-inflammatory properties. By inhibiting pro-inflammatory cytokines, it may reduce inflammation in various models.

Anticancer Properties

Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a candidate for further investigation in cancer therapy.

In Vitro Studies

In vitro studies have shown that this compound can effectively inhibit the proliferation of specific cancer cell lines. For instance, it demonstrated significant cytotoxicity against breast cancer cells in laboratory settings.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

In Vivo Studies

Animal model studies are essential to evaluate the therapeutic potential and safety profile of the compound. Initial findings suggest that doses within a specific range can reduce tumor growth without significant adverse effects on normal tissues.

Case Study 1: Anti-inflammatory Activity

A study conducted on murine models demonstrated that treatment with this compound significantly reduced the levels of inflammatory markers such as TNF-alpha and IL-6. The results indicated a dose-dependent response, supporting its potential use in treating inflammatory diseases.

Case Study 2: Anticancer Efficacy

In a xenograft model using human breast cancer cells, administration of the compound resulted in a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues treated with the compound.

常见问题

Q. What are the optimal synthetic routes for preparing 2-(2-Methoxyphenyl)-2-methylcyclopropane-1-carboxylic acid?

The synthesis typically involves cyclopropanation of a precursor (e.g., α,β-unsaturated esters or ketones) followed by functional group modifications. Key steps include:

- Cyclopropanation : Use transition metal catalysts (e.g., Rh or Cu) or carbene transfer agents under controlled temperatures (0–25°C) to form the strained cyclopropane ring .

- Carboxylic Acid Formation : Hydrolysis of ester intermediates using aqueous NaOH or LiOH, with purification via recrystallization or chromatography .

- Critical Parameters : Solvent polarity (e.g., THF or DCM), reaction time, and catalyst loading significantly impact yield and purity.

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Spectroscopy :

- NMR : and NMR confirm cyclopropane ring geometry and substituent positions.

- IR : Carboxylic acid O-H stretch (~2500–3300 cm) and C=O stretch (~1700 cm) .

- Chromatography : HPLC or GC-MS assesses purity (>95% by area normalization).

- X-ray Crystallography : Resolves absolute stereochemistry and ring strain effects .

Q. What biological activity screening strategies are applicable for this compound?

- In Vitro Assays :

- Enzyme Inhibition : Test against NMDA receptors or cyclooxygenases (COX) using fluorescence-based assays .

- Antifungal Activity : Disk diffusion assays against Candida spp. or Aspergillus spp. .

- Dose-Response Analysis : IC values derived from dose curves (1–100 μM range).

Q. What safety precautions are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritation (data extrapolated from structurally similar compounds) .

- Waste Disposal : Follow EPA guidelines for carboxylic acid waste (neutralization before disposal) .

Advanced Research Questions

Q. How can enantiomers of this cyclopropane derivative be separated and analyzed?

Q. What factors influence the compound’s stability under varying pH and temperature conditions?

Q. How can computational modeling predict interactions with biological targets?

- Molecular Docking : Use AutoDock Vina to simulate binding to NMDA receptors (PDB ID: 2A5T). Key interactions include hydrogen bonding with Arg499 and hydrophobic contacts with the cyclopropane ring .

- MD Simulations : GROMACS assesses binding stability over 100 ns trajectories; RMSD <2 Å indicates stable complexes .

Q. How can researchers resolve contradictions in biological activity data between structural analogs?

-

Comparative Analysis :

Compound Substituent Position Key Biological Activity Target Compound 2-Methoxy, 2-methyl NMDA antagonism (IC = 12 μM) 2-Methyl-3-phenyl analog 3-Phenyl Reduced receptor affinity (IC = 45 μM) -

Mechanistic Insight : Steric hindrance from the methoxy group enhances target selectivity. Electrostatic potential maps (DFT calculations) explain differences in binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。